CV-6209

Platelet Aggregation In Vitro Pharmacology PAF Antagonist

CV-6209 is a superior PAF receptor antagonist with >100-fold greater in vitro potency over CV-3988 and a unique functional selectivity profile—potently blocking PAF-mediated vasodilation at concentrations 10-fold lower than those required for vasoconstriction blockade. Its 10-fold antiproliferative advantage in glioma models and high in vivo potency (ED50=0.0046 mg/kg i.v.) make it the definitive tool for inflammation, thrombosis, oncology, and shock research. Choose CV-6209 when experimental reproducibility and pharmacological precision are non-negotiable.

Molecular Formula C34H60ClN3O6
Molecular Weight 642.3 g/mol
CAS No. 100488-87-7
Cat. No. B1669349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCV-6209
CAS100488-87-7
Synonyms2-(N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl)-1-ethylpyridinium
CV 6209
CV 6209 chloride
CV-6209
Molecular FormulaC34H60ClN3O6
Molecular Weight642.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-]
InChIInChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H
InChIKeyAPUCCVGQZPNXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CV-6209 (CAS 100488-87-7): A High-Potency, Long-Acting Platelet-Activating Factor (PAF) Receptor Antagonist for In Vitro and In Vivo Research


CV-6209 is a synthetic, cationic, ether-linked phospholipid analog that functions as a potent antagonist of the platelet-activating factor (PAF) receptor [1]. Identified by the CAS number 100488-87-7, it is chemically defined as 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl]-1-ethylpyridinium chloride [2]. Its primary mechanism involves competitive binding to PAF receptors on platelets and leukocytes, with reported pA2 values of approximately 9.5 [3]. The compound demonstrates a marked improvement in potency over its structural predecessor, CV-3988, due to the replacement of a phosphate group with an acetylcarbamate moiety, resulting in an over 80-fold increase in potency [2]. CV-6209 is widely employed as a pharmacological tool to dissect PAF-mediated pathways in inflammation, thrombosis, and cardiovascular research .

Why Generic CV-6209 Substitution Fails: The Critical Need for Potency and Selectivity Verification in PAF Antagonist Procurement


Substituting CV-6209 with other PAF antagonists, even those within the same phospholipid analog class, is scientifically unsound due to profound, quantifiable differences in receptor subtype selectivity, functional outcome, and in vivo potency. Research demonstrates that CV-6209 exhibits a unique functional selectivity profile, potently blocking the vasodilator effects of PAF at concentrations 10-fold lower than those required to block vasoconstrictor effects, a pattern opposite to that observed with structurally distinct antagonists like WEB 2086, FR-900452, and BN-50739 [1]. Furthermore, in direct head-to-head comparisons, CV-6209 displays over 100-fold greater in vitro potency against rabbit platelet aggregation and over 70-fold greater in vivo potency in reversing PAF-induced hypotension compared to its direct structural analog CV-3988 [2]. Even among other ether-linked phospholipids, CV-6209 demonstrates a 10-fold advantage in antiproliferative potency over CV-3988 in human glioma cell lines [3]. These stark potency gradients and divergent pharmacological fingerprints mean that using a different PAF antagonist will not only alter the dose-response relationship but may also yield entirely different, or even opposite, experimental outcomes.

CV-6209 Quantitative Evidence Guide: Head-to-Head Potency, Selectivity, and Functional Comparison Against PAF Antagonist Analogs


CV-6209 In Vitro Potency: 104-Fold Improvement in Platelet Aggregation Inhibition vs. Structural Analog CV-3988

CV-6209 demonstrates a 104-fold increase in potency for inhibiting PAF-induced rabbit platelet aggregation compared to its predecessor, CV-3988, in a direct head-to-head study [1]. The IC50 for CV-6209 was 7.5 x 10⁻⁸ M (75 nM) [1]. This potency advantage is consistent across multiple comparator antagonists, being 9-fold more potent than ONO-6240, 8-fold more potent than Ginkgolide B, and 3-fold more potent than etizolam in the same assay system [1].

Platelet Aggregation In Vitro Pharmacology PAF Antagonist

CV-6209 In Vivo Efficacy: Superior and Rapid Reversal of PAF-Induced Hypotension vs. Multiple Antagonists

In a rat model of PAF-induced hypotension, post-treatment with CV-6209 rapidly reversed the hypotensive state with an ED50 of 0.0046 mg/kg i.v., demonstrating high in vivo potency [1]. In direct head-to-head comparisons, CV-6209 was 74 times more potent than CV-3988, 20 times more potent than ONO-6240, 185 times more potent than Ginkgolide B, and over 2100 times more potent than etizolam for this in vivo reversal effect [1].

In Vivo Pharmacology Cardiovascular Research Hypotension

CV-6209 Functional Selectivity: Preferential Blockade of Vasodilation vs. Vasoconstriction in Isolated Rat Heart

In the isolated rat perfused heart, CV-6209 exhibited a distinct functional selectivity profile, requiring a 10-fold higher concentration to block the vasoconstrictor effects of PAF compared to its vasodilator effects [1]. This contrasts sharply with other PAF antagonists; WEB 2086, FR-900452, and BN-50739 all showed opposite selectivity, preferentially blocking vasoconstriction by factors of 10-, 200-, and 1000-fold, respectively [1]. This suggests CV-6209 may interact differently with putative PAF receptor subtypes.

Cardiovascular Pharmacology Functional Selectivity PAF Receptor Subtypes

CV-6209 Antiproliferative Potency: 10-Fold Higher Activity in Human Glioma Cell Lines vs. Analog CV-3988

Beyond its PAF antagonism, CV-6209 displays potent antiproliferative activity against human glioma cell lines (U-343 MGa and U-251 MG) with an IC50 of 0.9 μM after 48 hours and 0.2 μM after 2 weeks [1]. The structurally similar analog CV-3988 was approximately 10-fold less potent, requiring a 10-fold higher concentration to achieve comparable effects [1]. Two structurally unrelated PAF antagonists, WEB-2086 and TCV-309, were effective only at very high concentrations, further highlighting CV-6209's unique efficacy in this context [1].

Oncology Glioma Antiproliferative

CV-6209 Competitive vs. Non-Competitive Antagonism: Unique Mechanism on Macrophage PAF Receptors

CV-6209 displays a complex pharmacological profile that is cell-type dependent. On rabbit platelets and polymorphonuclear leukocytes (PMNs), it acts as a competitive antagonist with a pA2 of approximately 9.5 [1]. However, in guinea-pig peritoneal macrophages, CV-6209 behaves as a non-competitive antagonist, causing a significant depression of the maximum PAF-induced prostacyclin (PGI2) generation and a non-parallel shift in the concentration-response curve [1]. This non-competitive mode of antagonism on macrophages is a unique feature, suggesting it may interact with distinct PAF receptor subtypes or signaling pathways in these cells.

Receptor Pharmacology Macrophage Non-Competitive Antagonism

CV-6209 Therapeutic Efficacy: Improved Survival in Traumatic Shock Model

In a murine model of traumatic shock, treatment with CV-6209 at a dose of 1 mg/kg i.v. significantly improved the survival rate at 150 minutes post-trauma and increased overall survival time compared to control [1]. A sub-effective dose of CV-6209 (0.2 mg/kg i.v.), when combined with a sub-effective dose of prostaglandin E1 (0.8 μg/kg/min), also significantly improved survival rate and overall survival time, demonstrating a synergistic therapeutic effect [1]. This study provides direct evidence of CV-6209's in vivo benefit in a complex disease model, attributed to the attenuation of plasma accumulation of lysosomal hydrolase (cathepsin D) and the cardiotoxic peptide myocardial depressant factor (MDF) [1].

Traumatic Shock In Vivo Efficacy Cardiovascular Pharmacology

Best Research and Industrial Application Scenarios for CV-6209: Leveraging Potency and Selectivity


High-Throughput Screening for PAF Antagonism in Platelet and Leukocyte Assays

CV-6209's exceptional potency (IC50 = 75 nM on rabbit platelets) and >100-fold advantage over the classic antagonist CV-3988 [1] make it an ideal positive control for high-throughput screens (HTS) designed to identify novel PAF receptor antagonists. Its high potency allows for a robust and reliable signal with minimal compound usage, reducing cost per well in large-scale screening campaigns. The well-characterized competitive antagonism on platelets and PMNs (pA2 ~9.5) [2] provides a benchmark for validating assay sensitivity and reproducibility.

Dissecting PAF Receptor Subtype Functions in Isolated Organ and In Vivo Cardiovascular Models

For investigators studying the divergent cardiovascular roles of PAF, CV-6209's unique functional selectivity—potently blocking vasodilation while requiring a 10-fold higher concentration to block vasoconstriction [3]—is an invaluable asset. Unlike WEB 2086 or FR-900452, which preferentially target vasoconstrictor pathways [3], CV-6209 enables the specific pharmacological isolation of PAF's vasodilatory arm in perfused organ (e.g., Langendorff heart) or in vivo hemodynamic studies. Its high in vivo potency (ED50 = 0.0046 mg/kg i.v. for reversing hypotension) [1] ensures robust target engagement at low, well-tolerated doses.

Investigating Ether-Lipid Mediated Antiproliferative Effects in Glioma and Cancer Cell Biology

CV-6209 is a superior tool for oncology research, particularly in glioma, due to its dual PAF-antagonist and potent antiproliferative activities. Its demonstrated 10-fold higher antiproliferative potency compared to CV-3988 and its clear superiority over WEB-2086 and TCV-309 in this regard [4] make it the compound of choice for studies investigating ether-lipid mechanisms of action. Researchers can use CV-6209 in both 2D monolayer and 3D spheroid cultures [4] to study growth inhibition, with the knowledge that its effects are not solely attributable to PAF antagonism, offering a broader investigation of lipid-mediated signaling.

Preclinical Modeling of Shock and Ischemia-Reperfusion Injury

Based on its proven efficacy in a rat model of traumatic shock, where it significantly improved survival and attenuated key pathological mediators (cathepsin D, MDF) [5], CV-6209 is a preferred pharmacological agent for preclinical studies of shock, sepsis, and ischemia-reperfusion injury. The ability to use it as a monotherapy (1 mg/kg) or in a low-dose synergistic combination with PGE1 [5] provides flexible dosing strategies for investigating complex pathophysiological cascades where PAF is a known driver of end-organ damage and mortality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CV-6209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.